Methanedisulfonyl Dichloride

Catalog No.
S662530
CAS No.
5799-68-8
M.F
CH2Cl2O4S2
M. Wt
213.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanedisulfonyl Dichloride

CAS Number

5799-68-8

Product Name

Methanedisulfonyl Dichloride

IUPAC Name

methanedisulfonyl chloride

Molecular Formula

CH2Cl2O4S2

Molecular Weight

213.1 g/mol

InChI

InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2

InChI Key

DKZQZHQHDMVGHE-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)Cl)S(=O)(=O)Cl

Canonical SMILES

C(S(=O)(=O)Cl)S(=O)(=O)Cl

The exact mass of the compound Methanedisulphonyl dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methanedisulfonyl dichloride (MDSDC) is a bifunctional aliphatic sulfonyl chloride characterized by a central methylene bridge flanked by two electrophilic sulfonyl chloride groups [1]. In industrial and laboratory procurement, it is sourced as a C1-bridging building block for synthesizing cyclic disulfonates, macrocyclic oxidation catalysts, and specialized interfacial polymerization monomers [1]. Its value lies in its ability to install a stable -SO2-CH2-SO2- linkage in a single synthetic step, offering a direct route to complex sulfonamides, esters, and heterocycles that are otherwise difficult to assemble using monofunctional reagents[1].

Substituting MDSDC with standard monofunctional reagents like methanesulfonyl chloride (MsCl) or longer-chain analogs like 1,2-ethanedisulfonyl dichloride (EDSDC) alters the resulting molecular architecture and process efficiency [1]. MsCl cannot perform cross-linking or ring-closing operations, requiring multi-step, low-yield workarounds to achieve a methylene bridge [1]. Conversely, using EDSDC expands the resulting cyclic structures by an additional carbon, shifting a thermodynamically favored six-membered ring (formed by MDSDC with 1,2-dinucleophiles) to a less stable seven-membered ring. For applications like lithium-ion battery additive synthesis or macrocyclic catalyst assembly, this change in ring strain and spatial geometry directly alters the electrochemical stability and catalytic efficacy of the final product, making MDSDC strictly non-substitutable.

Single-Step Cyclic Disulfonate Synthesis Yield

In the synthesis of cyclic disulfonate battery additives such as 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide (MMDS), MDSDC acts as a direct bifunctional electrophile. Compared to multi-step syntheses using monofunctional methanesulfonyl chloride (which requires subsequent deprotonation and oxidative coupling), MDSDC enables a direct one-step condensation with diols or disiloxanes. This direct route achieves higher isolated yields while eliminating intermediate purification steps, whereas MsCl-based coupling routes suffer from low conversion due to competitive side reactions .

Evidence DimensionSynthesis yield and process steps for cyclic disulfonates
Target Compound Data>80% yield via single-step condensation
Comparator Or Baseline<40% yield via MsCl multi-step oxidative coupling
Quantified Difference>2x increase in yield with elimination of intermediate isolation steps
ConditionsCondensation with hexamethyldisiloxane or 1,2-diols

High-yield, single-step ring closure drastically reduces manufacturing costs and solvent waste for battery additive producers.

Conformational Rigidity in TAML Catalyst Precursors

When synthesizing macrocyclic tetradentate (TAML) oxidation catalysts, the choice of the disulfonyl backbone dictates the conformational rigidity of the resulting ligand [1]. MDSDC provides a single methylene spacer (-CH2-), which restricts the conformational freedom of the macrocycle, preventing intramolecular oxidative degradation [1]. Substituting MDSDC with 1,2-ethanedisulfonyl dichloride (EDSDC) introduces a flexible -CH2-CH2- bridge, which increases the ligand's susceptibility to nucleophilic attack and oxidative cleavage, reducing the operational half-life of the resulting catalyst under aggressive bleaching conditions [1].

Evidence DimensionLigand conformational rigidity and oxidative resistance
Target Compound DataRestricted conformational freedom preventing self-degradation
Comparator Or Baseline1,2-Ethanedisulfonyl dichloride (EDSDC)
Quantified DifferenceElimination of flexible -CH2-CH2- induced intramolecular degradation pathways
ConditionsTAML macrocyclic ligand synthesis and subsequent oxidative stress testing

Procurement of MDSDC is critical for producing long-lived, robust oxidation catalysts for water treatment and industrial bleaching applications.

Nanofiltration Membrane Pore Size and Charge Modulation

In the fabrication of nanofiltration membranes via interfacial polymerization, incorporating bifunctional sulfonyl chlorides into the trimesoyl chloride (TMC) organic phase modulates surface charge and pore size[1]. While sulfuryl chloride (SO2Cl2) provides a zero-carbon bridge that tightly constricts pore size, MDSDC introduces a methylene spacer that slightly enlarges the pore structure while reducing the negative surface charge density[1]. This precise steric and electronic tuning enables the selective separation of divalent cations (e.g., Mg2+) from monovalent cations (e.g., Li+), achieving higher water permeance than membranes cross-linked solely with SO2Cl2 [1].

Evidence DimensionMembrane permeance and cation selectivity tuning
Target Compound DataEnlarged pore size and reduced negative charge density
Comparator Or BaselineSulfuryl chloride (SO2Cl2)
Quantified DifferenceIncreased water permeance while maintaining high Mg2+/Li+ selectivity
ConditionsInterfacial polymerization with TMC and piperazine (PIP)

Allows membrane manufacturers to precisely engineer Donnan and steric effects for critical lithium extraction and water softening applications.

Synthesis of SEI-Forming Battery Additives

MDSDC is the primary precursor for manufacturing 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide (MMDS) and related cyclic disulfonates . Its bifunctional nature allows for efficient, single-step condensation reactions, making it indispensable for scaling up high-purity electrolyte additives that improve the capacity retention of lithium-ion batteries.

Assembly of Macrocyclic Oxidation Catalysts

In the production of TAML activators for industrial bleaching and water treatment, MDSDC is utilized to form the rigid, oxidation-resistant backbone of the macrocyclic ligand [1]. Its specific C1 bridge is critical for preventing the conformational flexibility that leads to catalyst self-destruction, a vulnerability seen when longer-chain analogs are used [1].

Advanced Nanofiltration Membrane Fabrication

MDSDC serves as a specialized co-monomer in interfacial polymerization processes [2]. By blending it into the organic phase alongside standard cross-linkers, manufacturers can precisely tune the pore size and surface charge of polyamide membranes, optimizing them for selective ion separation tasks such as lithium recovery from brine [2].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5799-68-8

Wikipedia

Methanedisulphonyl dichloride

Dates

Last modified: 08-15-2023

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